PRL-3 Inhibitor I

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

PRL-3 ist eine Metastasen-assoziierte Phosphatase, die eine wesentliche Rolle bei der Entstehung und Metastasierung von Krebs spielt . PRL-3-Inhibitor I wurde durch Hochdurchsatz-Screening identifiziert und es ist bekannt, dass er die Migration und Invasion metastasierender Krebszellen blockiert .

Herstellungsmethoden

Die Herstellung von PRL-3-Inhibitor I umfasst mehrere Schritte. Eine Methode beinhaltet die Verwendung von Dimethylsulfoxid (DMSO), Polyethylenglykol 300 (PEG300), Tween 80 und deionisiertem Wasser (ddH2O) zur Herstellung der In-vivo-Formulierung . Die Syntheserouten und Reaktionsbedingungen für die industrielle Produktion sind in der verfügbaren Literatur nicht umfassend beschrieben, aber die Verbindung wird typischerweise unter bestimmten Bedingungen hergestellt und gelagert, um eine Inaktivierung zu verhindern .

Chemische Reaktionsanalyse

PRL-3-Inhibitor I unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation und Reduktion: Diese Reaktionen sind für die Stabilität und Aktivität der Verbindung entscheidend.

Substitutionsreaktionen: Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, sind Endoglykosidase H (Endo H) und Peptid-N-Glykosidase F (PNGase F) bei 37 °C.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, werden typischerweise analysiert, um die Wirksamkeit und Reinheit der Verbindung zu gewährleisten.

Wirkmechanismus

Target of Action

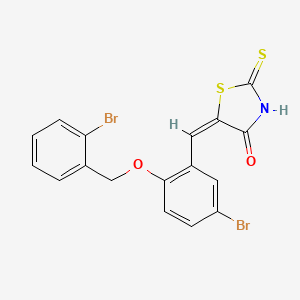

PRL-3 Inhibitor I, also known as 5-[[5-Bromo-2-[(2-bromophenyl)methoxy]phenyl]methylene]-2-thioxo-4-thiazolidinone or BR-1, primarily targets the Phosphatase of Regenerating Liver-3 (PRL-3) protein . PRL-3 is a nonclassical protein tyrosine phosphatase involved in cellular processes driving metastasis, cell proliferation, invasion, motility, and survival .

Result of Action

The primary result of this compound’s action is the reduction of the invasiveness of certain cancer cells . By inhibiting PRL-3, the compound can potentially decrease cell proliferation, invasion, and survival, thereby reducing the metastatic potential of the cancer cells .

Biochemische Analyse

Biochemical Properties

PRL-3 Inhibitor I plays a crucial role in biochemical reactions by inhibiting the activity of PRL-3. This inhibition is achieved through binding interactions with the active site of the enzyme, thereby preventing its dephosphorylation activity. This compound interacts with various biomolecules, including integrin β1, where it inhibits the dephosphorylation of tyrosine-783 . This interaction reduces the invasive properties of cancer cells, highlighting its potential as an anti-metastatic agent.

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In cancer cells, it has been shown to induce apoptosis and inhibit cell proliferation. The compound influences cell signaling pathways by inhibiting the activity of PRL-3, which is involved in the regulation of cell migration, invasion, and survival . Additionally, this compound affects gene expression by modulating the transcriptional activity of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of PRL-3, leading to the inhibition of its phosphatase activity. This inhibition prevents the dephosphorylation of key substrates, such as integrin β1, thereby disrupting downstream signaling pathways involved in cell migration and invasion . This compound also affects the expression of genes involved in cell cycle regulation and apoptosis, further contributing to its anti-cancer effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable when stored at -20°C and retains its inhibitory activity for extended periods . Long-term studies have shown that this compound can induce sustained inhibition of PRL-3 activity, leading to prolonged anti-proliferative and pro-apoptotic effects in cancer cells . The compound may undergo degradation under certain conditions, which can affect its efficacy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth and metastasis without causing significant toxicity . At higher doses, this compound may induce adverse effects, such as hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with PRL-3. The compound inhibits the dephosphorylation of key substrates, thereby affecting metabolic flux and metabolite levels . Additionally, this compound may interact with other enzymes and cofactors involved in cellular metabolism, further influencing metabolic pathways .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. The compound may interact with transporters and binding proteins that facilitate its uptake and distribution . Once inside the cells, this compound can localize to specific compartments, such as the cytoplasm and nucleus, where it exerts its inhibitory effects on PRL-3 .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with PRL-3 and other target proteins . Post-translational modifications, such as phosphorylation, may influence the localization and activity of this compound, directing it to specific cellular compartments .

Vorbereitungsmethoden

The preparation of PRL-3 inhibitor I involves several steps. One method includes the use of dimethyl sulfoxide (DMSO), polyethylene glycol 300 (PEG300), Tween 80, and deionized water (ddH2O) to prepare the in vivo formula . The synthetic routes and reaction conditions for industrial production are not extensively detailed in the available literature, but the compound is typically prepared and stored under specific conditions to prevent inactivation .

Analyse Chemischer Reaktionen

PRL-3 inhibitor I undergoes various chemical reactions, including:

Oxidation and Reduction: These reactions are crucial for the compound’s stability and activity.

Substitution Reactions: Common reagents and conditions used in these reactions include endoglycosidase H (Endo H) and peptide-N-glycosidase F (PNGase F) at 37°C.

Major Products: The major products formed from these reactions are typically analyzed to ensure the compound’s efficacy and purity.

Wissenschaftliche Forschungsanwendungen

PRL-3-Inhibitor I hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie:

Krebsforschung: Er wird verwendet, um die Rolle von PRL-3 bei der Entstehung und Metastasierung von Krebs zu untersuchen

Arzneimittelentwicklung: Die Verbindung wird hinsichtlich ihres Potenzials für die Entwicklung gezielter Therapien zur Krebsbehandlung untersucht.

Biologische Studien: PRL-3-Inhibitor I wird verwendet, um die molekularen Mechanismen zu untersuchen, die verschiedenen zellulären Prozessen zugrunde liegen, einschließlich Zellmigration, Invasion und Überleben.

Wirkmechanismus

PRL-3-Inhibitor I übt seine Wirkungen aus, indem er die Aktivität von PRL-3 spezifisch hemmt. PRL-3 ist an zellulären Prozessen beteiligt, die die Metastasierung, Zellproliferation, Invasion, Motilität und das Überleben vorantreiben . Der Inhibitor bindet an PRL-3 und verhindert so dessen Interaktion mit Substraten, wodurch seine Funktion blockiert wird. Diese Hemmung führt zu einer verringerten Migration und Invasion von Krebszellen .

Vergleich Mit ähnlichen Verbindungen

PRL-3-Inhibitor I ist einzigartig in seiner Spezifität für PRL-3. Ähnliche Verbindungen umfassen:

Candesartan: Ein weiterer Breitband-PRL-Inhibitor, der die durch PRL-3 vermittelte Zellmigration verhindert.

Bardoxolone: Eine Verbindung, die PRL-3 bevorzugt hemmt.

Eltrombopag: Eine weitere Verbindung mit ähnlichen inhibitorischen Wirkungen auf PRL-3.

Diese Verbindungen unterstreichen die Einzigartigkeit von PRL-3-Inhibitor I in seiner spezifischen Zielsetzung von PRL-3, was ihn zu einem wertvollen Werkzeug in der Krebsforschung und Arzneimittelentwicklung macht.

Eigenschaften

CAS-Nummer |

893449-38-2 |

|---|---|

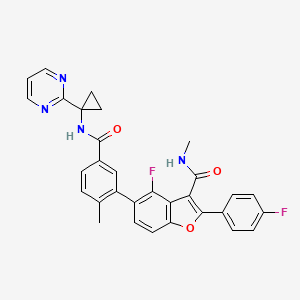

Molekularformel |

C17H11Br2NO2S2 |

Molekulargewicht |

485.2 g/mol |

IUPAC-Name |

5-[[5-bromo-2-[(2-bromophenyl)methoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C17H11Br2NO2S2/c18-12-5-6-14(22-9-10-3-1-2-4-13(10)19)11(7-12)8-15-16(21)20-17(23)24-15/h1-8H,9H2,(H,20,21,23) |

InChI-Schlüssel |

HXNBAOLVPAWYLT-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Br)C=C3C(=O)NC(=S)S3)Br |

Isomerische SMILES |

C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Br)/C=C\3/C(=O)NC(=S)S3)Br |

Kanonische SMILES |

C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Br)C=C3C(=O)NC(=S)S3)Br |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

BR1; BR 1; BR-1; PRL-3 Inhibitor I |

Herkunft des Produkts |

United States |

Q1: How does 5-[[5-Bromo-2-[(2-bromophenyl)methoxy]phenyl]methylene]-2-thioxo-4-thiazolidinone interact with Phosphatase of Regenerating Liver-3 (PRL-3) and what are the downstream effects?

A: While the exact mechanism of interaction between 5-[[5-Bromo-2-[(2-bromophenyl)methoxy]phenyl]methylene]-2-thioxo-4-thiazolidinone and PRL-3 isn't explicitly detailed in the provided abstracts, the research demonstrates that this compound effectively inhibits PRL-3 activity. [] This inhibition leads to a cascade of downstream effects in prostate cancer cells, including:

- Reduced Cell Proliferation: The compound significantly diminishes the ability of prostate cancer cells to multiply and grow. []

- Suppression of Anchorage-Independent Growth: This inhibition points to a reduced potential for these cancer cells to survive and proliferate in a detached state, a crucial aspect of metastasis. []

- Impaired Cell Migration: 5-[[5-Bromo-2-[(2-bromophenyl)methoxy]phenyl]methylene]-2-thioxo-4-thiazolidinone effectively hinders the movement of prostate cancer cells, suggesting a reduced capacity for invasive behavior. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1R,2S,5R)-5-(tert-butylamino)-2-[(3S)-3-[(7-tert-butylpyrazolo[1,5-a][1,3,5]triazin-4-yl)amino]-2-oxopyrrolidin-1-yl]cyclohexyl]acetamide](/img/structure/B606254.png)

![2-[3-[1-(4-chlorophenyl)cyclopropyl]-[1,2,4]triazolo[4,3-a]pyridin-8-yl]propan-2-ol;hydrochloride](/img/structure/B606259.png)

![(R)-N-(isoquinolin-3-yl)-4H-1'-azaspiro[oxazole-5,3'-bicyclo[2.2.2]octan]-2-amine](/img/structure/B606265.png)

![(3R)-N-[6-(1H-Imidazol-1-yl)-4-pyrimidinyl]spiro[1-azabicyclo[2.2.2]octane-3,5'(4'H)-oxazol]-2'-amine](/img/structure/B606270.png)

![4-[(1R,3aS,5aR,5bR,7aR,11aS,11bR,13aR,13bR)-3a-[2-(1,1-dioxo-1,4-thiazinan-4-yl)ethylamino]-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,11,11b,12,13,13a,13b-tetradecahydrocyclopenta[a]chrysen-9-yl]benzoic acid](/img/structure/B606272.png)

![4-[(1R,3aS,5aR,5bR,7aR,11aS,11bR,13aR,13bR)-3a-[2-(1,1-dioxo-1,4-thiazinan-4-yl)ethylamino]-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,11,11b,12,13,13a,13b-tetradecahydrocyclopenta[a]chrysen-9-yl]benzoic acid;hydrochloride](/img/structure/B606273.png)

![4-[(1R,3aS,5aR,5bR,7aR,11aS,11bR,13aR,13bR)-3a-[2-(1,1-dioxo-1,4-thiazinan-4-yl)ethylamino]-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,11,11b,12,13,13a,13b-tetradecahydrocyclopenta[a]chrysen-9-yl]benzoic acid](/img/structure/B606274.png)